6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine
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Overview
Description
6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine is a halogenated quinoline derivative with the molecular formula C11H11BrFN3 and a molecular weight of 284.13 g/mol . This compound is notable for its unique combination of bromine, fluorine, and ethyl groups attached to the quinoline core, making it a valuable asset in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a quinoline derivative followed by fluorination and subsequent amination to introduce the ethyl group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce quinoline N-oxides or reduced amines, respectively .
Scientific Research Applications
6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Uniqueness
6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine stands out due to its unique combination of bromine, fluorine, and ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H11BrFN3 |
---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
6-bromo-4-N-ethyl-8-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11BrFN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
YUCVBLJNKASLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=C(C=C(C2=NC=C1N)F)Br |
Origin of Product |
United States |
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